molecular formula C17H12BrNO2 B442403 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 351332-55-3

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B442403
CAS RN: 351332-55-3
M. Wt: 342.2g/mol
InChI Key: TXXDVCJNYMPINL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromophenyl group, a methyl group, and a carboxylic acid group attached to the quinoline ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid . Another similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, is synthesized through various reactions involving bromination and condensation .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like NMR and IR spectroscopy . For instance, the NMR spectrum of a similar compound showed peaks corresponding to aromatic hydrogens and the CH of thiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-bromomethyl)phenylpropionic acid, include a density of 1.5±0.1 g/cm3, boiling point of 344.2±22.0 °C at 760 mmHg, and a molecular weight of 243.097 Da .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of 4-bromophenyl compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The presence of the quinoline moiety can enhance these properties, making it a candidate for developing new antimicrobial drugs .

Anticancer Activity

The structural analogs of 4-bromophenyl have been evaluated for their anticancer activity, particularly against human breast adenocarcinoma cancer cell lines. The addition of the quinoline structure could potentially improve the antiproliferative properties of these compounds, offering a pathway for cancer treatment research .

Molecular Docking Studies

Molecular docking studies are essential in drug discovery. Compounds with a 4-bromophenyl group have been used in molecular modeling to study their binding modes with various receptors. This can help in understanding the interaction at the molecular level and designing more effective drugs .

Neuroprotective Research

Derivatives of 4-bromophenyl have been investigated for their neuroprotective effects. Studies on newly synthesized pyrazoline derivatives indicate potential activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels, which are crucial in neurodegenerative diseases research .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDVCJNYMPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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